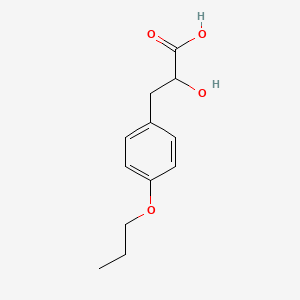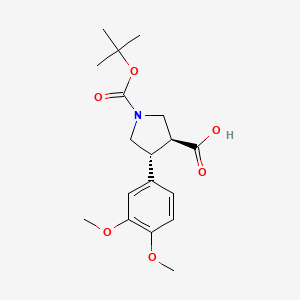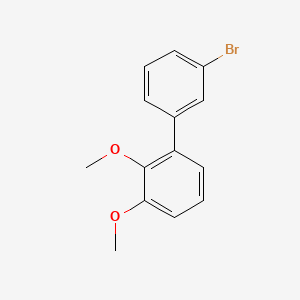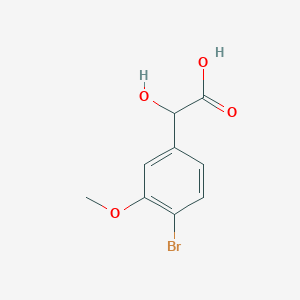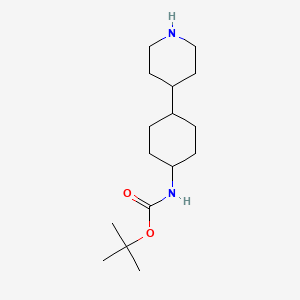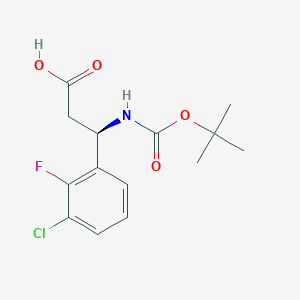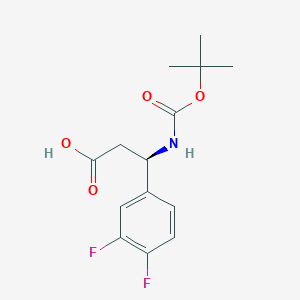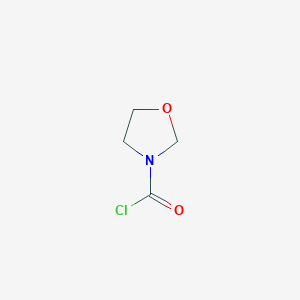
Oxazolidine-3-carbonyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazolidine-3-carbonyl Chloride is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is a derivative of oxazolidine, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of the carbonyl chloride functional group makes it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Oxazolidine-3-carbonyl Chloride can be synthesized through several methods. One common approach involves the reaction of oxazolidine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The process is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous reagents like phosgene.
化学反応の分析
Types of Reactions
Oxazolidine-3-carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form oxazolidine-3-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to oxazolidine-3-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Oxazolidine-3-carboxylic acid: Formed from hydrolysis.
Oxazolidine-3-methanol: Formed from reduction.
科学的研究の応用
Oxazolidine-3-carbonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the synthesis of antimicrobial agents.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and ability to form stable derivatives.
作用機序
The mechanism of action of Oxazolidine-3-carbonyl Chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The compound’s ability to undergo hydrolysis and reduction further expands its utility in chemical synthesis.
類似化合物との比較
Similar Compounds
Oxazolidine-2-carbonyl Chloride: Similar structure but with the carbonyl chloride group at the 2-position.
Oxazolidine-4-carbonyl Chloride: Similar structure but with the carbonyl chloride group at the 4-position.
Oxazolidinone: A related compound with a carbonyl group instead of a carbonyl chloride group.
Uniqueness
Oxazolidine-3-carbonyl Chloride is unique due to its specific positioning of the carbonyl chloride group at the 3-position, which imparts distinct reactivity and properties compared to its isomers. This unique positioning allows for selective reactions and the formation of specific derivatives that are not easily accessible with other isomers.
特性
分子式 |
C4H6ClNO2 |
|---|---|
分子量 |
135.55 g/mol |
IUPAC名 |
1,3-oxazolidine-3-carbonyl chloride |
InChI |
InChI=1S/C4H6ClNO2/c5-4(7)6-1-2-8-3-6/h1-3H2 |
InChIキー |
UXUKTYCWKJPVJI-UHFFFAOYSA-N |
正規SMILES |
C1COCN1C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


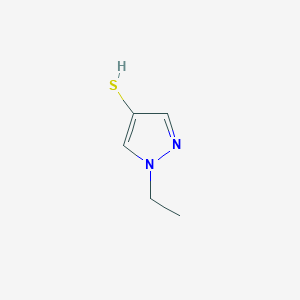

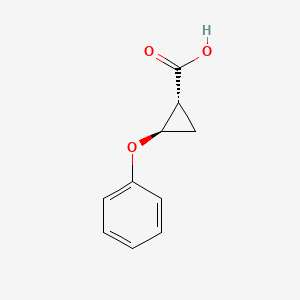
![3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride](/img/structure/B15324744.png)
![6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15324748.png)

